acorenone B
Description
Historical Discovery and Nomenclature
The identification and characterization of this compound represents a significant achievement in natural product chemistry, involving sophisticated analytical techniques and systematic structural elucidation. The compound was first identified through gas chromatographic and mass spectrometric analysis combined with nuclear magnetic resonance experiments, establishing its presence as a major component in essential oils derived from specific plant species. The systematic nomenclature reflects its structural characteristics as a spirocyclic sesquiterpene ketone, officially designated with the International Union of Pure and Applied Chemistry name (1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one.
The compound has been assigned the Chemical Abstracts Service Registry Number 21653-33-8, providing a unique identifier for chemical databases and research applications. Multiple systematic names have been documented in the literature, including spiro[4.5]dec-8-en-7-one, 1,8-dimethyl-4-(1-methylethyl)-, reflecting different nomenclature conventions and stereochemical specifications. The molecular formula C₁₅H₂₄O corresponds to a molecular weight of 220.3505 atomic mass units, establishing its classification within the sesquiterpenoid family.
Historical synthesis efforts have contributed significantly to understanding the compound's structural characteristics and stereochemical properties. Research groups have developed stereoselective synthetic approaches starting from readily available terpene precursors, demonstrating the compound's importance in synthetic organic chemistry. These synthetic studies have confirmed the absolute configuration of naturally occurring this compound and provided access to sufficient quantities for comprehensive biological evaluation.
Taxonomic Origins in Natural Sources
This compound demonstrates a distinctive distribution pattern across specific plant taxa, with documented occurrence in both terrestrial and specialized ecological environments. The compound has been identified as a major constituent in Niphogeton dissecta, commonly known as culantrillo del cerro, a species native to Ecuador belonging to the family Apiaceae. In this species, this compound represents an exceptionally high concentration, comprising 41.01% of the total essential oil composition obtained through steam distillation processes.
The taxonomic classification of Niphogeton dissecta places it within the order Apiales, family Apiaceae, genus Niphogeton, with the species designation Niphogeton dissecta (Benth.) J.F.Macbr. This species exhibits considerable taxonomic complexity, with multiple synonymous names documented in botanical literature, including Apium dissectum (Benth.) Drude and various subspecific variants. The species demonstrates geographical distribution primarily in South American highland regions, particularly in Ecuador where the essential oil studies have been conducted.
Beyond the Apiaceae family, this compound has been documented in species of the Thymelaeaceae family, specifically in Aquilaria malaccensis, a source of the highly valued agarwood. This distribution across taxonomically distant plant families suggests either convergent biochemical evolution or broader ecological significance of this particular sesquiterpenoid structure. The presence in agarwood-producing species adds commercial and cultural importance to the compound, as agarwood has been utilized in traditional medicine and perfumery for centuries.
Recent investigations have expanded the known sources to include marine-derived endophytic fungi, with the isolation of the related compound acorenone C from Pseudofusicoccum species associated with mangrove environments. This discovery indicates potential microbial biosynthetic pathways and suggests that acorenone-type compounds may have broader ecological distribution than previously recognized.
Significance in Terpenoid Biochemistry
This compound occupies a distinctive position within terpenoid biochemistry due to its unique spirocyclic structure and demonstrated biological activities. The compound belongs to the acorane sesquiterpenoid subclass, characterized by a spiro[4.5]decane carbon skeleton that distinguishes it from other sesquiterpenoid structural types. This structural classification places this compound within the broader category of sesquiterpenoids, which are derived from the fifteen-carbon farnesyl pyrophosphate precursor through cyclization and rearrangement reactions.
The biosynthetic pathway leading to this compound involves complex cyclization processes from trans-cis-farnesol via the β-bisabolyl cation intermediate, as proposed in mechanistic studies. This pathway represents a sophisticated example of terpene cyclase chemistry, involving multiple carbocation rearrangements and stereochemical control mechanisms. The formation of the spirocyclic structure requires precise spatial orientation of reactive intermediates, highlighting the enzymatic precision involved in its biosynthesis.
The compound demonstrates significant cholinesterase inhibitory activity, exhibiting inhibitory concentration values of 40.8 micrograms per milliliter against acetylcholinesterase and 10.9 micrograms per milliliter against butyrylcholinesterase. These activities position this compound within the context of neuropharmacologically active natural products, particularly those relevant to cognitive function and neurological disorders. The selectivity pattern, showing greater potency against butyrylcholinesterase compared to acetylcholinesterase, represents a distinctive biochemical profile among naturally occurring cholinesterase inhibitors.
Chemical composition analysis reveals the structural complexity that underlies these biological activities. Nuclear magnetic resonance spectroscopic data confirm the presence of characteristic structural features including the spirocyclic junction, methyl substituents, and the α,β-unsaturated ketone functionality. The stereochemical configuration, established through synthetic and spectroscopic studies, demonstrates the importance of three-dimensional molecular architecture in determining biological activity profiles.
Table 1: Structural and Physical Properties of this compound
Table 2: Biological Activity Profile of this compound
Table 3: Natural Source Distribution of this compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
21653-33-8 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
HBTHUBMUAHAWBC-KCQAQPDRSA-N |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@]12CC=C(C(=O)C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition and Identification
Acorenone B was identified as a major component (41.01%) of the essential oil extracted from Niphogeton dissecta using steam distillation and analyzed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) techniques. The essential oil comprised 41 components that accounted for 96.46% of the total composition, with other notable constituents including (E)-β-ocimene (29.64%) .
Cholinesterase Inhibition
One of the most significant applications of this compound is its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibitory concentrations (IC50) for this compound are as follows:
| Compound | AChE IC50 (μg/mL) | BChE IC50 (μg/mL) |
|---|---|---|
| This compound | 40.8 | 10.9 |
| Donepezil | 6.7 nM | - |
| Galanthamine | 2.2 | 11.7 |
These results indicate that this compound exhibits moderate inhibition, particularly against BChE, which is noteworthy given the therapeutic focus on selective inhibition in Alzheimer's treatment .
Antimicrobial Properties
The essential oil containing this compound also demonstrated antimicrobial activity, with minimal inhibitory concentrations (MIC) against Staphylococcus aureus (5 mg/mL) and Enterococcus faecalis (10 mg/mL). While these values suggest limited efficacy, they indicate potential for further exploration in antimicrobial applications .
Potential Therapeutic Uses
Given its cholinesterase inhibitory properties, this compound may serve as a lead compound for developing new treatments for Alzheimer's disease. The selectivity for BChE inhibition aligns with current research trends aiming to identify agents that can effectively manage symptoms associated with cholinergic dysfunction in neurodegenerative disorders .
Synthesis and Chemical Transformations
In addition to its biological applications, this compound can be utilized in organic synthesis as a precursor for various chemical transformations. Its structural characteristics allow it to participate in reactions leading to the formation of complex molecules with potential pharmacological activities. The versatility of this compound in synthetic chemistry highlights its significance beyond just biological applications .
Case Studies and Research Findings
Research has consistently highlighted the importance of this compound in various studies:
- Study on Cholinesterase Inhibition : This study established the IC50 values for this compound against AChE and BChE, providing a foundation for its potential use in Alzheimer's therapy .
- Antimicrobial Activity Assessment : Investigations into the antimicrobial properties of the essential oil revealed moderate activity against specific bacterial strains, suggesting avenues for further research into its efficacy .
- Synthetic Applications : The compound's role in organic synthesis has been explored, indicating its utility in creating biologically active compounds through efficient synthetic pathways .
Chemical Reactions Analysis
Spiroannelation via Michael Addition and Cycloaldolization
The spirocyclic core of acorenone B is constructed through a spiroannelation reaction. This involves:
-
Enamine formation : Cyclopentanoid aldehyde (11 ) reacts with 1-methoxy-3-buten-2-one (16 ) in the presence of acetic acid.
-
Michael addition : The enamine attacks the α,β-unsaturated ketone of 16 , followed by cycloaldolization to yield ketone 17 .
Conditions :
| Reactants | Catalyst/Solvent | Product | Yield |
|---|---|---|---|
| Aldehyde 11 + 16 | Acetic acid | Spiroketone 17 | 35% |
This step is stereospecific, with acetic acid ensuring regioselectivity by catalyzing the aldolization without protonating the enamine .
Reformatsky Reaction for Chain Extension
The Reformatsky reaction is employed to extend carbon chains in this compound synthesis:
-
Reagents : Ethyl bromomethyl acrylate (28 ) and zinc.
-
Process : A continuous-flow system with granular zinc at 125–140°C facilitates the reaction between aldehyde 29 and 28 , producing α-methylene-γ-lactone (42 ) .
Reaction Pathway :
\text{Aldehyde 29} + \text{28} \xrightarrow{\text{Zn, THF, 125–140°C}} \alpha\text{-methylene-}\gamma\text{-lactone 42} \quad (\text{Yield: 50%})
Hydrogenation and Hydrogenolysis
Key steps in reducing unsaturated intermediates:
-
Hydrogenation : α-Methylene-γ-lactone (42 ) is hydrogenated over Adam’s catalyst (PtO₂) to form 108 .
-
Hydrogenolysis : Subsequent treatment with Pd/CaCO₃ cleaves ester groups, yielding carboxylic acid 109 .
Conditions :
| Step | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Hydrogenation | PtO₂ (Adam’s) | 42 | Saturated 108 | 75% |
| Hydrogenolysis | Pd/CaCO₃ | 108 | Carboxylic acid 109 | 50% |
Alkylation via Organozinc Intermediates
Organozinc reagents enable stereocontrolled alkylation:
-
Reagents : Allylzinc bromide reacts with carbonyl compounds under continuous-flow conditions.
-
Outcome : This method avoids retro-aldol side reactions, achieving high yields (80–90%) in β-hydroxy ester formation .
Example :
\text{Aldehyde 29} + \text{Allylzinc brom
Comparison with Similar Compounds
Research Implications and Gaps
Stereochemical Specificity: The (–)-enantiomer of this compound is biologically relevant, but synthetic methods for (+) forms remain underexplored .
Quantitative Bioactivity Data: Limited IC₅₀ values for this compound’s AChE inhibition warrant further enzymatic studies .
Preparation Methods
Synthetic Preparation Methods
Stereocontrolled Ring-Conversion Strategy
A 2002 study introduced a novel approach to spirosesquiterpenes using ring-conversion tactics to enhance stereochemical control. The synthesis of (±)-acorenone B involved:
- Bicyclic Precursor Construction : A bicyclic ketone was prepared via conjugate addition and aldol condensation.
- Spiroannulation : Acid-mediated rearrangement converted the bicyclic system into a spirocyclic framework, establishing the quaternary carbon center.
- Late-Stage Functionalization : Introduction of methyl groups and oxidation finalized the structure.
This method improved stereocontrol through strategic bond reorganization but required resolution steps to isolate the desired enantiomer. Comparative advantages over the 1976 method include higher modularity in intermediate functionalization.
Table 1: Comparison of Synthetic Routes to Acorenone B
Natural Isolation and Extraction from Niphogeton dissecta
Steam Distillation and Essential Oil Composition
This compound constitutes 41.01% of the essential oil distilled from Niphogeton dissecta, as determined by gas chromatography–mass spectrometry (GC-MS) and flame ionization detection (GC-FID). The extraction protocol involves:
- Plant Material Preparation : Fresh aerial parts are hydrodistilled for 4 hours using a Clevenger apparatus.
- Essential Oil Analysis : GC-MS identifies 41 components (96.46% of total oil), with (E)-β-ocimene (29.64%) as the second major constituent.
Table 2: Major Components of Niphogeton dissecta Essential Oil
| Component | Retention Index (LRI) | Percentage Composition |
|---|---|---|
| This compound | 1072 | 41.01% |
| (E)-β-Ocimene | 1045 | 29.64% |
| β-Cedrene | 1417 | 1.23% |
Analytical Characterization and Validation
Structural Elucidation via NMR and MS
Synthetic and natural this compound were characterized using:
Q & A
Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?
- Methodological Answer : Train models on existing datasets (e.g., LogP, solubility) using algorithms like random forests or neural networks. Validate predictions with experimental measurements and report confidence intervals. Open-source tools (e.g., RDKit) facilitate model accessibility .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to the use of endangered plant species in this compound research?
Q. How should researchers address conflicting spectral assignments in this compound’s structural reports?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
